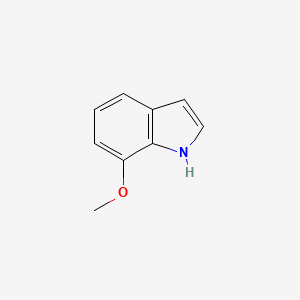

7-Methoxyindole

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

7-methoxy-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO/c1-11-8-4-2-3-7-5-6-10-9(7)8/h2-6,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSOPPXYMWZOKRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90185739 | |

| Record name | 7-Methoxy-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90185739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3189-22-8 | |

| Record name | 7-Methoxyindole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3189-22-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Methoxy-1H-indole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003189228 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Methoxyindole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100739 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 7-Methoxy-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90185739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-methoxy-1H-indole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.719 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 7-METHOXY-1H-INDOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9R05QK9RP4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Reactivity of 7 Methoxyindole

Synthetic Routes to 7-Methoxyindole

The synthesis of this compound, a significant structural motif in various biologically active molecules, has been approached through numerous chemical strategies. These methodologies can be broadly categorized into traditional approaches, which have historical significance but often suffer from limitations, and modern techniques designed for improved efficiency and scalability.

Traditional methods for synthesizing the this compound scaffold have been foundational in indole (B1671886) chemistry. However, they often face challenges such as low yields, harsh reaction conditions, or the formation of unexpected side products, particularly due to the electronic influence of the methoxy (B1213986) group at the 7-position.

One of the classical routes to obtain a parent indole ring is through the decarboxylation of an indole-2-carboxylic acid precursor. This method involves the synthesis of this compound-2-carboxylic acid, which is then heated to remove the carboxylic acid group as carbon dioxide. The Reissert indole synthesis, for example, produces indole-2-carboxylic acids which can then be decarboxylated. The typical procedure involves heating the carboxylic acid compound above its melting point, often in the presence of a high-boiling point solvent like quinoline (B57606), sometimes with a catalyst such as copper oxide (Cu₂O). More recent methods have explored carrying out the decarboxylation in aprotic polar solvents like N,N-dimethylformamide (DMF) with an organic acid catalyst at temperatures between 85-150 °C.

| Method | Solvent | Catalyst/Reagent | Temperature |

|---|---|---|---|

| Thermal Decarboxylation | Quinoline | Cu₂O | ~230 °C |

| Catalytic Decarboxylation | N,N-Dimethylformamide (DMF) | Organic Acid (e.g., Acetic Acid) | 105-110 °C |

The direct synthesis of this compound by reacting the parent indole molecule with a methoxylating agent like methoxy bromide or methanol (B129727) is not a conventional or documented traditional approach. Synthetic strategies for methoxy-substituted indoles typically commence with precursors that already feature the methoxy group on the benzene (B151609) ring, such as methoxy-substituted anilines or phenylhydrazines. chim.it The rationale for this is rooted in the inherent reactivity of the indole nucleus. The indole ring is electron-rich, and electrophilic substitution reactions, which would be required to introduce a methoxy group, occur preferentially at the C3 position of the pyrrole (B145914) ring rather than on the benzene portion of the molecule.

The Fischer indole synthesis is one of the oldest and most widely known methods for preparing indoles. clockss.org It involves the acid-catalyzed cyclization of a phenylhydrazone, which is formed from the condensation of a phenylhydrazine (B124118) with an aldehyde or ketone. clockss.org However, when applied to the synthesis of this compound from 2-methoxyphenylhydrazone, this classical approach proves to be inefficient and is marked by significant peculiarities. chim.itnih.gov

Research has shown that the Fischer indole synthesis of ethyl pyruvate (B1213749) 2-methoxyphenylhydrazone, with the goal of producing ethyl this compound-2-carboxylate, yields the desired product in only small amounts. nih.gov The major product is an abnormal, chlorinated compound, ethyl 6-chloroindole-2-carboxylate, when the reaction is conducted in HCl/EtOH. nih.gov This unexpected outcome is the result of a cyclization that occurs on the same side of the benzene ring as the methoxy group, a deviation from the typical Fischer indole mechanism. nih.gov The yield of the desired 2-alkyl-7-methoxyindoles using the classical Fischer approach is often less than 10%. chim.it This low efficiency renders the traditional Fischer indole synthesis impractical for the effective production of this compound. nih.gov

| Reactant | Conditions | Expected Product | Observed Major Product | Observed Minor Product |

|---|---|---|---|---|

| Ethyl pyruvate 2-methoxyphenylhydrazone | Saturated HCl/EtOH | Ethyl this compound-2-carboxylate | Ethyl 6-chloroindole-2-carboxylate | Ethyl this compound-2-carboxylate |

A general and effective method for the large-scale synthesis of 2-alkyl-7-methoxyindoles involves the reductive cyclization of β-alkyl-3-methoxy-2,β-dinitrostyrenes. chim.it This multi-step approach has proven superior to classical methods and is adaptable for producing various analogs. chim.itbeilstein-journals.org The synthesis begins with a commercially available starting material, 3-methoxyaniline, and proceeds through key intermediates.

Nitration: 3-Methoxyaniline is converted to 3-methoxy-2-nitroaniline.

Diazotization and Reduction: The resulting aniline (B41778) is diazotized and then reduced to form 3-methoxy-2-nitrophenylhydrazine.

Condensation: The key intermediate, β-alkyl-3-methoxy-2,β-dinitrostyrene, is prepared. This involves the base-catalyzed condensation of an o-nitrobenzaldehyde (derived from the hydrazine) with a nitroalkane.

Reductive Cyclization: The final step is the reductive cyclization of the dinitrostyrene intermediate to yield the target 2-alkyl-7-methoxyindole. chim.it This reduction effectively closes the pyrrole ring to form the indole scaffold.

| Step | Description | Key Intermediate(s) |

|---|---|---|

| 1 | Preparation of the dinitroalkanol | 1-(3-methoxy-2-nitrophenyl)-2-nitroalkanol |

| 2 | Dehydration to dinitrostyrene | β-Alkyl-3-methoxy-2,β-dinitrostyrene |

| 3 | Reductive cyclization to indole | 2-Alkyl-7-methoxyindole |

Modern and Scalable Synthesis Techniques for this compound and its Alkyl Analogs

Preparation via 1-(2-nitroaryl)-2-nitroalkanols and 1-(2-nitroaryl)-2-nitroalkenes

The Leimgruber-Batcho indole synthesis is a widely utilized and efficient method for the preparation of indoles from ortho-nitrotoluene derivatives. wikipedia.orgclockss.org This strategy involves a two-step process: the formation of an enamine, followed by a reductive cyclization to yield the indole ring system. wikipedia.org This methodology can be adapted for the synthesis of this compound, starting from an appropriate 2-methyl-3-nitroanisole (B1293961) precursor.

The initial step involves the reaction of the ortho-nitrotoluene derivative with N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) and a secondary amine, such as pyrrolidine (B122466), to form a nitroenamine intermediate. wikipedia.orgresearchgate.net The acidic protons of the methyl group on the nitrotoluene are deprotonated under the reaction conditions, and the resulting carbanion attacks the DMF-DMA. Subsequent elimination of methanol and dimethylamine (B145610) (if pyrrolidine is used as a catalyst) leads to the formation of the corresponding 1-(2-nitroaryl)-2-(dimethylamino)ethene or a related enamine. These intermediates are often highly colored due to their extended conjugation. wikipedia.org

The second step is the reductive cyclization of the nitroenamine to form the indole ring. A variety of reducing agents can be employed for this transformation, including Raney nickel and hydrazine (B178648), palladium on carbon with hydrogen gas, stannous chloride, sodium hydrosulfite, or iron in acetic acid. wikipedia.org The reduction of the nitro group to an amino group is followed by an intramolecular cyclization and subsequent elimination of the secondary amine to afford the final indole product. wikipedia.orgyoutube.com The use of microwave acceleration in conjunction with a Lewis acid catalyst has been shown to enhance the efficiency of the Leimgruber-Batcho synthesis. rsc.org

Table 1: Key Stages of the Leimgruber-Batcho Synthesis for this compound

| Step | Description | Key Reagents |

| 1 | Enamine Formation | 2-methyl-3-nitroanisole, N,N-dimethylformamide dimethyl acetal (DMF-DMA), Pyrrolidine |

| 2 | Reductive Cyclization | Raney Nickel/Hydrazine or H₂/Pd-C or SnCl₂ or Fe/Acetic Acid |

Synthesis of Specific this compound Derivatives

Synthesis of 7-Methoxy-indole-1-acetic acid and its derivatives

The synthesis of 7-methoxy-indole-1-acetic acid can be achieved through the N-alkylation of this compound with an appropriate two-carbon electrophile bearing a carboxylic acid or a precursor functional group. A common method involves the reaction of the sodium salt of this compound with an ethyl haloacetate, such as ethyl bromoacetate, followed by hydrolysis of the resulting ester.

In a typical procedure, this compound is first deprotonated with a strong base, such as sodium hydride, in an aprotic solvent like dimethylformamide (DMF) to form the corresponding sodium salt. This nucleophilic salt is then treated with ethyl bromoacetate. The reaction mixture is typically stirred at room temperature to facilitate the nucleophilic substitution reaction, leading to the formation of ethyl 7-methoxy-indole-1-acetate.

The final step is the hydrolysis of the ester to the carboxylic acid. This is generally accomplished by treating the ethyl ester with a base, such as sodium hydroxide, in an aqueous alcohol solution. Subsequent acidification of the reaction mixture with a mineral acid, like hydrochloric acid, protonates the carboxylate salt, leading to the precipitation of 7-methoxy-indole-1-acetic acid. The product can then be isolated by filtration and purified by recrystallization.

Derivatives of 7-methoxy-indole-1-acetic acid can be prepared by standard functional group transformations of the carboxylic acid moiety. For instance, esterification with various alcohols under acidic conditions (Fischer esterification) can yield a range of esters. masterorganicchemistry.commasterorganicchemistry.com Amide derivatives can be synthesized by activating the carboxylic acid, for example with a carbodiimide (B86325) reagent, followed by reaction with a primary or secondary amine.

Synthesis of 7-methoxy-5-nitro-1H-indole-3-carboxylic acid

The synthesis of 7-methoxy-5-nitro-1H-indole-3-carboxylic acid involves the introduction of a nitro group onto the this compound core, followed by the incorporation of a carboxylic acid group at the 3-position.

The nitration of this compound is expected to occur at the 5-position due to the directing effects of the methoxy group and the indole nitrogen. A common method for the nitration of activated aromatic compounds is the use of a nitrating agent such as nitric acid in the presence of a strong acid like sulfuric acid. However, for sensitive substrates like indoles, milder conditions are often preferred to avoid degradation.

Once 7-methoxy-5-nitro-1H-indole is obtained, a carboxylic acid group can be introduced at the 3-position via a formylation reaction followed by oxidation. The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds, including indoles. organic-chemistry.orgwikipedia.org This reaction employs a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride and a formamide (B127407) such as N,N-dimethylformamide (DMF). wikipedia.org The reaction of 7-methoxy-5-nitro-1H-indole with the Vilsmeier reagent would yield 7-methoxy-5-nitro-1H-indole-3-carbaldehyde.

The final step is the oxidation of the aldehyde to a carboxylic acid. A variety of oxidizing agents can be used for this transformation, such as potassium permanganate, Jones reagent (chromium trioxide in sulfuric acid), or silver oxide. The choice of oxidant should be made carefully to avoid over-oxidation or reaction with other functional groups in the molecule.

Synthesis of 5-(2-Di-n-Propylaminoethyl)-7-methoxyindole

The synthesis of 5-(2-Di-n-propylaminoethyl)-7-methoxyindole has been reported via a multi-step sequence starting from this compound. The key steps involve the protection of the indole nitrogen, introduction of a side chain at the 5-position, and subsequent functional group manipulations.

Initially, the indole nitrogen of this compound is protected to prevent side reactions in subsequent steps. This can be achieved by reaction with a suitable protecting group, such as a tosyl or mesyl group.

The protected this compound can then undergo a Friedel-Crafts acylation reaction to introduce a two-carbon chain at the 5-position. For example, reaction with chloroacetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride would yield the corresponding 5-(chloroacetyl) derivative.

The chloroacetyl group is then converted to the desired di-n-propylaminoethyl side chain. This is typically achieved by nucleophilic substitution of the chloride with di-n-propylamine. The resulting keto-amine can then be reduced to the corresponding ethylamine (B1201723) derivative. A common method for this reduction is the Wolff-Kishner reduction, which involves heating the keto-amine with hydrazine hydrate (B1144303) and a strong base, such as potassium hydroxide, in a high-boiling solvent like ethylene (B1197577) glycol.

Finally, the protecting group on the indole nitrogen is removed to afford the target compound, 5-(2-di-n-propylaminoethyl)-7-methoxyindole. The specific conditions for deprotection would depend on the protecting group used.

Synthesis of 9-Hydroxy-3,4,5,6-tetrahydro-1H-azepino[5,4,3-cd]indole from this compound

A convenient synthesis of 9-hydroxy-3,4,5,6-tetrahydro-1H-azepino[5,4,3-cd]indole from this compound has been developed, with a key feature being the selective carboxylation at the 4-position of the indole ring. tandfonline.com

The synthesis begins with the protection of the indole nitrogen of this compound, for example, by reaction with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base like 4-dimethylaminopyridine (B28879) (DMAP). This yields N-Boc-7-methoxyindole.

The protected indole then undergoes a directed ortho-metalation reaction. Treatment with a strong base, such as tert-butyllithium (B1211817), at low temperature leads to deprotonation at the 2-position. Subsequent reaction with another equivalent of tert-butyllithium results in lithiation at the 4-position, directed by the methoxy group. This dilithiated intermediate is then quenched with carbon dioxide to introduce a carboxylic acid group at the 4-position, affording N-Boc-7-methoxyindole-4-carboxylic acid after acidic workup.

The carboxylic acid is then converted to an amide by reaction with an activating agent, such as ethyl chloroformate, followed by treatment with an amine, for example, 2-aminoethanol. The resulting amide undergoes a series of transformations to form the azepino ring. This typically involves reduction of the amide to an amine, for instance with lithium aluminum hydride, followed by cyclization.

The final steps involve the demethylation of the methoxy group to a hydroxyl group and the removal of the Boc protecting group to yield the target molecule, 9-hydroxy-3,4,5,6-tetrahydro-1H-azepino[5,4,3-cd]indole. tandfonline.com

Synthesis of this compound-3-carboxylic acid methyl ester

The synthesis of this compound-3-carboxylic acid methyl ester can be achieved through several routes, commonly involving either the introduction of the carboxylic acid methyl ester group onto a pre-formed this compound ring or the construction of the indole ring with the desired substituent already in place.

One common approach is to first synthesize this compound-3-carboxylic acid and then esterify it. The synthesis of the carboxylic acid can be accomplished via the Vilsmeier-Haack formylation of this compound to give this compound-3-carbaldehyde, followed by oxidation of the aldehyde to the carboxylic acid, as described in section 2.1.3.2.

The subsequent esterification of this compound-3-carboxylic acid with methanol is typically carried out under acidic conditions, a reaction known as Fischer esterification. masterorganicchemistry.commasterorganicchemistry.com The carboxylic acid is dissolved in an excess of methanol, which serves as both the reactant and the solvent, and a catalytic amount of a strong acid, such as sulfuric acid or hydrochloric acid, is added. masterorganicchemistry.com The reaction mixture is then heated to reflux to drive the equilibrium towards the formation of the ester. After the reaction is complete, the excess methanol is removed, and the product is isolated by extraction and purified by chromatography or recrystallization. The use of a solid-supported acid catalyst, such as sulfonic acid-functionalized silica, in a flow chemistry setup can also be an efficient method for this esterification. researchgate.net

Table 2: Summary of Synthetic Approaches for this compound Derivatives

| Target Compound | Key Synthetic Steps |

| 7-Methoxy-indole-1-acetic acid | N-alkylation of this compound with ethyl bromoacetate, followed by hydrolysis. |

| 7-methoxy-5-nitro-1H-indole-3-carboxylic acid | Nitration of this compound, followed by Vilsmeier-Haack formylation and subsequent oxidation of the aldehyde. |

| 5-(2-Di-n-Propylaminoethyl)-7-methoxyindole | N-protection, Friedel-Crafts acylation, nucleophilic substitution with di-n-propylamine, Wolff-Kishner reduction, and deprotection. |

| 9-Hydroxy-3,4,5,6-tetrahydro-1H-azepino[5,4,3-cd]indole | N-protection, directed ortho-metalation and carboxylation at the 4-position, amidation, reduction, cyclization, demethylation, and deprotection. tandfonline.com |

| This compound-3-carboxylic acid methyl ester | Vilsmeier-Haack formylation of this compound, oxidation to the carboxylic acid, and subsequent Fischer esterification with methanol. masterorganicchemistry.commasterorganicchemistry.com |

Chemical Reactivity and Derivatization of this compound

The chemical reactivity of this compound is characterized by the electron-rich nature of the indole ring system, which is further influenced by the methoxy group at the 7-position. This section explores various facets of its reactivity, including electrophilic substitution, derivatization of a potential carboxylic acid group, the regioselectivity of these transformations, and reactions facilitated by Lewis acids and cooperative catalysis.

Electrophilic Substitution Reactions on the Indole Ring

The indole nucleus is highly susceptible to electrophilic attack, with the C3 position being the most nucleophilic and, therefore, the primary site of substitution. The presence of the electron-donating methoxy group at the 7-position enhances the electron density of the benzene portion of the indole ring, potentially influencing the regioselectivity of electrophilic substitution.

Common electrophilic substitution reactions for indoles include the Vilsmeier-Haack and Mannich reactions.

Vilsmeier-Haack Reaction: This reaction introduces a formyl group (-CHO) onto an aromatic ring. For indoles, this typically occurs at the C3 position. The reaction utilizes a Vilsmeier reagent, generated from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) nrochemistry.comwikipedia.org. The resulting 3-formylindoles are versatile intermediates in organic synthesis. While specific examples for this compound are not abundant in the cited literature, the general mechanism suggests that formylation would predominantly yield this compound-3-carboxaldehyde.

Mannich Reaction: The Mannich reaction is a three-component condensation involving a compound with an active hydrogen (like indole), an aldehyde (commonly formaldehyde), and a secondary amine (such as dimethylamine) wikipedia.orguobaghdad.edu.iqbeilstein-journals.org. This reaction introduces an aminomethyl group, typically at the C3 position of the indole ring, to form a "Mannich base." These products are valuable precursors for further synthetic transformations. For this compound, the expected major product of a Mannich reaction would be N,N-dimethyl-1-(7-methoxy-1H-indol-3-yl)methanamine.

| Reaction | Reagents | Typical Position of Substitution on Indole Ring | Expected Major Product for this compound |

| Vilsmeier-Haack | DMF, POCl₃ | C3 | This compound-3-carboxaldehyde |

| Mannich | Formaldehyde, Dimethylamine | C3 | N,N-dimethyl-1-(7-methoxy-1H-indol-3-yl)methanamine |

Derivatization via the Carboxylic Acid Group (e.g., esterification, amidation)

While this compound itself does not possess a carboxylic acid group, a common derivative, 7-methoxy-1H-indole-2-carboxylic acid, provides a handle for further functionalization through esterification and amidation reactions nih.gov. These reactions are fundamental in medicinal chemistry for modifying the physicochemical properties of a lead compound.

Esterification: The conversion of a carboxylic acid to an ester can be achieved through various methods, with the Fischer esterification being a classic approach masterorganicchemistry.commasterorganicchemistry.com. This method involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst. Another efficient method is the Steglich esterification, which utilizes dicyclohexylcarbodiimide (B1669883) (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP) organic-chemistry.org.

Amidation: The formation of an amide bond from a carboxylic acid and an amine is a crucial transformation in the synthesis of peptides and many pharmaceuticals. Common methods involve the use of coupling reagents such as 1-ethyl-3-(3-(dimethylamino)propyl)carbodiimide hydrochloride (EDC·HCl) in the presence of an activator like hydroxybenzotriazole (B1436442) (HOBt) nih.gov. Niobium(V) oxide (Nb₂O₅) has also been reported as a reusable Lewis acid catalyst for direct amidation researchgate.net.

| Reaction | Reagents | Product Functional Group |

| Fischer Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄) | Ester |

| Steglich Esterification | Alcohol, DCC, DMAP | Ester |

| Amidation | Amine, Coupling Reagents (e.g., EDC, HOBt) | Amide |

| Catalytic Amidation | Amine, Nb₂O₅ | Amide |

Regioselectivity in Substitutions and Functionalizations

The regioselectivity of electrophilic substitution on the this compound scaffold is dictated by the inherent electronic properties of the indole ring and the influence of the methoxy substituent. The pyrrole ring of indole is significantly more reactive towards electrophiles than the benzene ring. The position of highest electron density in the indole nucleus is the C3 position, making it the most common site for electrophilic attack beilstein-journals.org.

The methoxy group at the 7-position is an ortho-, para-directing group due to its ability to donate electron density to the aromatic ring through resonance. This activating effect would enhance the nucleophilicity of the C4 and C6 positions of the benzene ring. However, the high intrinsic reactivity of the C3 position of the pyrrole ring generally dominates in electrophilic substitution reactions.

In the case of Friedel-Crafts acylation of unsubstituted indole, the reaction proceeds with high regioselectivity to afford the 3-acylindole nih.gov. It is therefore expected that the Friedel-Crafts acylation of this compound would also primarily yield the 3-acylated product. While the methoxy group activates the C4 and C6 positions, the kinetic preference for attack at C3 is a well-established characteristic of the indole ring system.

| Position | Electronic Effect of Indole Nucleus | Influence of 7-Methoxy Group | Predicted Reactivity towards Electrophiles |

| C2 | Less reactive than C3 | Minor | Low |

| C3 | Most nucleophilic | Minor | High (Kinetic product) |

| C4 | Less nucleophilic than pyrrole ring | Activated (ortho to OMe) | Moderate |

| C5 | Less nucleophilic than pyrrole ring | Minor | Low |

| C6 | Less nucleophilic than pyrrole ring | Activated (para to OMe) | Moderate |

Reactions in the Presence of Lewis Acids and Cooperative Catalysis

Lewis acids play a crucial role in many organic transformations by activating electrophiles or substrates. In the context of this compound chemistry, Lewis acids are commonly employed in Friedel-Crafts reactions to generate a more potent acylium or alkyl cation for the electrophilic substitution of the indole ring nih.gov. For instance, aluminum trichloride (B1173362) (AlCl₃) is a classic Lewis acid used in Friedel-Crafts alkylation and acylation mdpi.com.

Cooperative catalysis, where two or more catalysts work in concert to promote a chemical reaction, has emerged as a powerful strategy in organic synthesis. A notable example involving a this compound derivative is the N-heterocyclic carbene (NHC) and Lewis acid cooperative catalysis for the dynamic kinetic resolution of γ,γ-disubstituted indole-2-carboxaldehydes. In this reaction, this compound-2-carboxaldehyde was successfully employed as a substrate, affording the corresponding tetracyclic ε-lactone in good yield (61%) and high enantiomeric ratio (96:4 er) nih.gov. This demonstrates the utility of cooperative catalysis in achieving highly selective transformations on the this compound scaffold. The Lewis acid, in this case, enhances the reactivity of the electrophile, while the NHC catalyst controls the stereoselectivity of the reaction scispace.compkusz.edu.cnmdpi.comnih.gov.

| Reaction Type | Catalyst System | Role of Lewis Acid | Role of NHC | Substrate | Product |

| Friedel-Crafts Alkylation | AlCl₃ | Activation of alkyl halide | N/A | This compound | C3-alkylated this compound |

| Friedel-Crafts Acylation | AlCl₃ | Activation of acyl halide/anhydride | N/A | This compound | C3-acylated this compound |

| Dynamic Kinetic Resolution | NHC / Bi(OTf)₃ | Activation of electrophile | Asymmetric catalysis | This compound-2-carboxaldehyde | Tetracyclic ε-lactone |

Biological Activities and Pharmacological Investigations of 7 Methoxyindole

Modulation of Biological Systems and Receptors

The chemical compound 7-Methoxyindole has been the subject of various pharmacological studies to determine its interactions with biological systems and receptors. Research has primarily focused on its effects on the Aryl Hydrocarbon Receptor (AhR) and its potential to inhibit neuronal Nitric Oxide Synthase (nNOS).

Aryl Hydrocarbon Receptor (AhR) Modulation by this compound

This compound has been identified as a modulator of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor involved in regulating xenobiotic metabolism and immune responses. mdpi.comresearchgate.netmdpi.com Studies have explored its activity as an agonist, its role in receptor translocation, and its interactions with other compounds.

Research has demonstrated that this compound acts as an agonist of the human Aryl Hydrocarbon Receptor (AhR). researchgate.netnih.govresearchgate.net In reporter gene assays, this compound was identified as one of the most effective agonists among a series of 22 methylated and methoxylated indoles. researchgate.netnih.gov Its efficacy was found to be substantial, with a relative efficacy (EMAX) of 80% compared to the potent AhR agonist 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD) at a concentration of 5 nM. researchgate.netnih.govnih.gov This places it among the most efficacious methoxyindoles studied for AhR activation. nih.gov In the 22Rv1 prostate cancer cell line, all tested indoles, including this compound, activated AhR in a dose-dependent manner after 24 hours with an efficacy comparable to TCDD. mdpi.com

Table 1: Agonist Activity of Selected Indoles on AhR

| Compound | Relative Efficacy (EMAX vs 5 nM TCDD) |

|---|---|

| 4-Methylindole (B103444) | 134% |

| 6-Methylindole | 91% |

| This compound | 80% |

Data sourced from reporter gene assays in AZ-AHR transgenic cells. researchgate.netnih.govnih.gov

Upon activation by a ligand, the AhR translocates from the cytoplasm to the nucleus, where it forms a heterodimer with the AhR Nuclear Translocator (ARNT). mdpi.comwikipedia.org This complex then binds to specific DNA sequences, known as xenobiotic responsive elements (XREs), in the promoter regions of target genes, such as Cytochrome P450 1A1 (CYP1A1). acs.orgfrontiersin.orggenecards.org

Studies have shown that this compound induces significant nuclear translocation of the AhR. researchgate.netnih.govnih.gov Using fluorescent immunohistochemistry, researchers observed this translocation in LS180 cells treated with this compound. nih.gov Furthermore, chromatin immunoprecipitation (ChIP) assays confirmed that treatment with this compound leads to an enriched binding of the AhR to the CYP1A1 promoter. researchgate.netnih.govnih.gov This indicates that this compound not only activates the receptor but also initiates the downstream signaling cascade that leads to gene expression. nlk.cz

Investigations into the combined effects of indole (B1671886) compounds have revealed synergistic interactions in AhR activation. researchgate.netnih.gov When this compound was co-incubated with 4-methylindole, an enhanced activation of the AhR was observed in AZ-AHR cells compared to the effects of each compound individually across a wide range of concentration ratios. researchgate.net This synergistic effect was also confirmed at the level of gene expression, with the mixture of 4-methylindole and this compound leading to a synergistic induction of CYP1A1 mRNA. researchgate.net Interestingly, while this compound on its own slightly augmented TCDD-inducible AhR activity, a compound combining both methoxy (B1213986) and methyl groups, 7-methoxy-4-methylindole, displayed a significantly lower relative efficacy and acted as an antagonist to TCDD-induced AhR activity. researchgate.netnih.gov

To understand the structural basis of AhR modulation by indole compounds, molecular modeling and docking studies have been employed. researchgate.netnih.govresearchgate.net These computational analyses suggest that both agonist and antagonist indoles likely occupy the same binding pocket within the AhR ligand-binding domain. researchgate.netnih.govresearchgate.net However, they adopt unique binding modes that determine their functional outcome, whether it be agonism or antagonism. nih.gov

Binding pocket analysis has provided a plausible explanation for the observed synergistic interactions. researchgate.netnih.gov The modeling suggests that this compound and 4-methylindole can bind to the AhR binding pocket simultaneously, leading to a combined effect that is greater than the sum of their individual activities. researchgate.netresearchgate.netnih.gov This simultaneous binding highlights the complex nature of ligand-receptor interactions and the potential for multiple ligands to cooperatively modulate receptor function. researchgate.netnih.gov

Neuronal Nitric Oxide Synthase (nNOS) Inhibition

In addition to its effects on the AhR, this compound has been investigated for its potential to inhibit neuronal nitric oxide synthase (nNOS), an enzyme responsible for the production of nitric oxide in neuronal tissues. While much of the research in this area has focused on the related compound 7-nitroindazole (B13768) (7-NI), a known selective nNOS inhibitor, studies have also been conducted on methoxyindazoles. wikipedia.orgnih.govnih.gov

One study on the pharmacological evaluation of methoxyindazoles as nNOS inhibitors found that 7-methoxyindazole, a structurally similar compound to this compound, was the most active compound in the series in an in vitro enzymatic assay of nNOS activity, although it was less potent than 7-NI. nih.gov This finding suggests that the nitro group is not essential for the inhibitory activity of the indazole ring and that a methoxy substitution can confer nNOS inhibitory properties. nih.gov The study also indicated that 7-methoxyindazole possesses in vivo NOS inhibitory and related antinociceptive properties. nih.gov

Table 2: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 4-Methylindole |

| 6-Methylindole |

| 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) |

| 7-methoxy-4-methylindole |

| 7-nitroindazole (7-NI) |

Pharmacological Evaluation and Structure-Activity Relationships

The pharmacological evaluation of this compound and its analogs has revealed important structure-activity relationships (SAR), particularly in the context of their interaction with various biological targets. For instance, in the study of melatonin (B1676174) receptor ligands, the methoxy group at the 7-position of the indole ring has been shown to influence binding affinity and selectivity. A study on pyrazino[1,2-a;4,5-a′]diindole analogs found that the methoxy acetamide (B32628) derivative exhibited a five times higher affinity for the MT(1) receptor compared to the MT(2) receptor. researchgate.net This highlights the significance of the methoxy group's position in conferring receptor selectivity.

In the context of neuronal nitric oxide synthase (nNOS) inhibition, 7-methoxyindazole (7-MI), an analog of this compound, has been identified as a potent inhibitor. tandfonline.comnih.gov SAR studies on related alkoxyindazoles demonstrated that 7-MI was the most active compound in an in vitro enzymatic assay of nNOS activity. tandfonline.comnih.gov The research suggests that the methoxy substituent and the steric hindrance it creates play a crucial role. tandfonline.com Modifications to the structure of 7-MI, particularly with bulkier substituents at the 7-position, led to a decrease in inhibitory activity, indicating that the size of the substituent is a critical factor for effective interaction with the enzyme. tandfonline.comnih.gov This was observed with 7-ethoxyindazole, 7-propoxyindazole, and 7-butoxyindazole, which showed almost no biological activity. tandfonline.com

Furthermore, in the development of anticancer agents inspired by the vascular disrupting agent OXi8006, a series of functionalized indole analogs were synthesized and evaluated. One of the most active compounds in this series, which was comparable to the lead compound in terms of inhibiting tubulin assembly and cytotoxicity, incorporated a methoxy group at the 7-position of the indole ring. nih.gov This finding underscores the importance of the 7-methoxy substitution for potent anticancer activity in this class of compounds.

The table below summarizes the pharmacological activities of selected this compound analogs and the influence of structural modifications.

| Compound/Analog | Target/Activity | Key Findings from Structure-Activity Relationship Studies |

| Methoxy acetamide pyrazino[1,2-a;4,5-a′]diindole | Melatonin Receptors (MT(1) and MT(2)) | Displayed a five-fold higher affinity for the MT(1) receptor over the MT(2) receptor, highlighting the role of the methoxy group in receptor selectivity. researchgate.net |

| 7-Methoxyindazole (7-MI) | Neuronal Nitric Oxide Synthance (nNOS) | The most active among related alkoxyindazoles in inhibiting nNOS. tandfonline.comnih.gov The methoxy group is crucial, and bulkier substituents at the 7-position diminish activity. tandfonline.com |

| 7-Ethoxyindazole, 7-Propoxyindazole, 7-Butoxyindazole | Neuronal Nitric Oxide Synthance (nNOS) | Showed minimal to no inhibitory activity, indicating steric limitations at the 7-position for nNOS interaction. tandfonline.com |

| 2-aryl-3-aroyl indole analog with 7-methoxy group | Tubulin Assembly (Anticancer) | Comparable in potency to the lead compound OXi8006 in inhibiting tubulin assembly and cytotoxicity against cancer cell lines. nih.gov |

Modeling Studies of 7-Methoxyindazole Interactions with nNOS

Molecular modeling studies have provided valuable insights into the interaction of 7-methoxyindazole (7-MI), a structural analog of this compound, with neuronal nitric oxide synthase (nNOS). tandfonline.com These studies aimed to understand the structural basis for its inhibitory activity and to elucidate the structure-activity relationships observed in a series of 7-substituted indazole derivatives. tandfonline.comnih.gov

A complex model of nNOS with 7-MI was constructed based on the crystal structure of the endothelial NOS (eNOS) catalytic heme domain complexed with 3-bromo-7-nitroindazole (B43493) and the X-ray structure of 7-MI itself. tandfonline.com According to this model, the 7-MI plane is positioned to stack with the heme plane in the active site, a common feature for many NOS inhibitors. tandfonline.com This interaction is facilitated by the planar structure of the indazole ring.

A key interaction predicted by the model is the formation of a hydrogen bond between the oxygen atom of the methoxy group of 7-MI and the NH group of a methionine residue (Met 360) in the nNOS active site. tandfonline.com This hydrogen bond helps to anchor the inhibitor in a favorable orientation for binding. The model also suggests that the methoxy group, in its preferred conformation, is oriented within the plane of the indazole ring. tandfonline.com

Modeling studies also explain the observed loss of activity with bulkier substituents at the 7-position. The model indicates that there is limited space in the active site around the 7-position of the bound indazole. tandfonline.com Larger alkoxy groups, such as ethoxy, propoxy, or butoxy, would likely cause steric hindrance, preventing the inhibitor from adopting the optimal conformation for interaction with the enzyme, particularly the key hydrogen bond with Met 360. tandfonline.com This steric clash would disrupt the binding mode observed for the more potent inhibitors like 7-MI. tandfonline.comnih.gov

Therapeutic Potential and Applications

Pharmaceutical Development, including Neurological Disorders and Cancer Treatments

The this compound scaffold is a versatile building block in pharmaceutical development, with research highlighting its potential in treating neurological disorders and various cancers. chemimpex.com Its derivatives are being explored for their therapeutic effects in these areas. chemimpex.com

In the realm of neurological disorders, derivatives of this compound have shown promise. For example, 5-methoxyindole-2-carboxylic acid (MICA), a related compound, has demonstrated neuroprotective effects in models of ischemic stroke. nih.gov Studies have shown that administration of MICA can protect the brain against ischemic injury, significantly reducing infarction volume. nih.gov The mechanism appears to involve a preconditioning effect, where MICA modulates mitochondrial enzymes and upregulates neuroprotective pathways. nih.gov Furthermore, certain indole derivatives are being investigated for their potential in managing Alzheimer's disease by counteracting oxidative stress and cholinergic dysfunction. mdpi.com

In oncology, this compound derivatives have emerged as promising anticancer agents. chemimpex.com Research has focused on their ability to inhibit tubulin assembly, a critical process for cell division, making them potential vascular disrupting agents. nih.gov A synthesized analog of the potent inhibitor OXi8006, which incorporates a methoxy group at the 7-position, has shown comparable cytotoxicity and inhibition of tubulin assembly. nih.gov Additionally, other indole derivatives have been evaluated for their anticancer properties against various cancer cell lines, including ovarian, lung, and prostate cancers. nih.gov The versatility of the indole nucleus allows for the synthesis of a wide range of compounds with potential antineoplastic activity. rsc.orginnovareacademics.in

The table below presents a summary of the therapeutic potential of this compound derivatives in neurological disorders and cancer.

| Therapeutic Area | Compound/Derivative Class | Proposed Mechanism of Action |

| Neurological Disorders | 5-methoxyindole-2-carboxylic acid (MICA) | Neuroprotection against ischemic stroke via chemical preconditioning and modulation of mitochondrial function. nih.gov |

| Neurological Disorders | Arylhydrazone derivatives of 5-methoxyindole-2-carboxylic acid | Counteracting oxidative stress and cholinergic dysfunction in models of Alzheimer's disease. mdpi.com |

| Cancer | 2-aryl-3-aroyl indole analogs with 7-methoxy group | Inhibition of tubulin assembly, leading to disruption of the tumor vasculature. nih.gov |

| Cancer | Various indole derivatives | Cytotoxicity against multiple human cancer cell lines. nih.govinnovareacademics.in |

Antioxidant Properties and Protection against Oxidative Stress

This compound and its derivatives have demonstrated significant antioxidant properties and the ability to protect against oxidative stress in various biological systems. chemimpex.com This activity is a key aspect of their therapeutic potential.

Research indicates that compounds containing the 5-methoxyindole (B15748) structure, which is closely related to this compound, exhibit potent antioxidant effects. mdpi.com For instance, an arylhydrazone derivative of 5-methoxyindole-2-carboxylic acid has shown a strong capacity to suppress lipid peroxidation and deoxyribose degradation, outperforming known antioxidants like melatonin and Trolox in some assays. mdpi.com The antioxidant capability of these compounds is further supported by their ability to scavenge free radicals. smolecule.com

The neuroprotective effects of some methoxyindole derivatives are, in part, attributed to their ability to counteract oxidative stress. mdpi.com In models of neurodegenerative diseases, these compounds have been shown to reduce levels of malondialdehyde (an indicator of lipid peroxidation) and restore the activity of antioxidant enzymes like catalase. mdpi.com Furthermore, 5-methoxyindole-2-carboxylic acid (MICA) has been found to confer neuroprotection against ischemic stroke by decreasing oxidative stress and improving mitochondrial function. nih.gov

The antioxidant activity of indole derivatives is not limited to neurological contexts. Studies on various indole compounds have highlighted their potential to mitigate oxidative damage in a broader sense. researchgate.net The indole scaffold itself is recognized for its antioxidant properties, and the presence of a methoxy group can further modulate this activity. smolecule.comresearchgate.net

Anti-inflammatory Effects and Therapeutic Applications in Inflammatory Diseases

The anti-inflammatory properties of this compound and its derivatives suggest their potential for therapeutic applications in a range of inflammatory diseases. chemimpex.com The indole nucleus is a common feature in many compounds with anti-inflammatory activity. rsc.orginnovareacademics.in

Derivatives of this compound have been shown to modulate key inflammatory pathways. For example, 7-hydroxyl-1-methylindole-3-acetonitrile, a synthetic analog of arvelexin, has demonstrated significant anti-inflammatory effects in macrophages. nih.gov This compound was found to inhibit the release of major pro-inflammatory mediators, including prostaglandin (B15479496) E2 (PGE2), nitric oxide (NO), tumor necrosis factor-α (TNF-α), and interleukin-6 (IL-6). nih.gov Its mechanism of action involves the suppression of microsomal prostaglandin E synthase (mPGES-1) mRNA stability and the inhibition of the NF-κB signaling pathway. nih.gov

Furthermore, other methoxyindole derivatives have been investigated for their anti-inflammatory potential. nih.gov Pineal methoxyindoles, such as melatonin and 5-methoxytryptamine, are known to have anti-inflammatory properties and are being explored for their therapeutic benefits in chronic inflammatory conditions. dovepress.comnih.gov Some studies suggest that 5-methoxyindole metabolites of L-tryptophan can control the expression of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory process, at the transcriptional level. nih.gov

The anti-inflammatory effects of these compounds are not limited to in vitro studies. Animal models have shown that derivatives like 7-hydroxyl-1-methylindole-3-acetonitrile can potently suppress carrageenan-induced paw edema, a common model of acute inflammation. nih.gov This highlights the potential of this compound-based compounds as novel anti-inflammatory agents. nih.govd-nb.info

Potential as an Antimicrobial and Anticancer Agent (e.g., 7-methoxy-5-nitro-1H-indole-3-carboxylic acid)

Derivatives of this compound, such as 7-methoxy-5-nitro-1H-indole-2-carboxylic acid, have shown potential as both antimicrobial and anticancer agents. The incorporation of a nitro group into the methoxyindole scaffold can enhance its biological activity.

In terms of antimicrobial properties, indole derivatives are known to exhibit activity against a variety of pathogenic microbes. rsc.orgnih.gov The nitro group in compounds like 7-methoxy-5-nitro-1H-indole-2-carboxylic acid can be reduced to form reactive intermediates that interact with microbial cellular components, leading to cell death. The methoxy group can enhance the compound's ability to penetrate cell membranes. Research on related quinoline (B57606) derivatives bearing a methoxy group has also demonstrated significant antimicrobial activity against both bacteria and fungi. nih.gov

As an anticancer agent, 7-methoxy-5-nitro-1H-indole-2-carboxylic acid has been evaluated for its inhibitory effects on enzymes that are crucial for tumor progression and immune response regulation, such as indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO). Its inhibitory activity against these enzymes suggests its potential as a lead compound in cancer therapy. The general anticancer potential of indole-based compounds is well-documented, with various derivatives showing cytotoxicity against different cancer cell lines. rsc.orginnovareacademics.in

The table below summarizes the dual potential of a representative this compound derivative.

| Compound | Biological Activity | Proposed Mechanism of Action |

| 7-methoxy-5-nitro-1H-indole-2-carboxylic acid | Antimicrobial | Reduction of the nitro group to reactive intermediates that damage microbial cells. |

| 7-methoxy-5-nitro-1H-indole-2-carboxylic acid | Anticancer | Inhibition of enzymes like IDO and TDO, which are involved in tumor immune evasion. |

Antiproliferative Activity (related to methoxyindole derivatives)

Derivatives of methoxyindole have been a subject of investigation for their potential antiproliferative properties. A study focused on indole–isatin (B1672199) molecular hybrids, which included 5-methoxyindole derivatives, evaluated their in vitro antiproliferative activity against three human cancer cell lines. nih.gov The compounds demonstrated a wide range of activity, with inhibition percentages between 22.6% and 97.8%. nih.gov

Among the synthesized compounds, two derivatives, designated as 5o and 5w, emerged as the most potent antiproliferative agents. Their half-maximal inhibitory concentration (IC50) values were 1.69 µM and 1.91 µM, respectively. nih.govnih.govresearchgate.net These values indicate a potency that is four to five times greater than that of the reference drug, sunitinib, which had an IC50 of 8.11 µM. nih.govnih.govresearchgate.net

Further investigation into the mechanism of action of compound 5o revealed that it influenced the cell cycle by causing an extension of the G1 phase and a concurrent reduction in the S and G2/M phases. nih.govnih.govresearchgate.net Additionally, compound 5o was tested against the resistant NCI-H69AR cancer cell line and exhibited an IC50 value of 10.4 μM. nih.govnih.govresearchgate.net Western blot analysis showed that this compound also led to a significant, dose-dependent decrease in the levels of phosphorylated retinoblastoma (Rb) protein. nih.gov In another study, new heterylmethylidene derivatives of imidazothiazolotriazinones were synthesized, and their antiproliferative activity was assessed. rsc.org One derivative, (Z)-1,3-diethyl-7-[(1H-indol-3-yl)methylidene]-1,3a,4,9a-tetrahydroimidazo[4,5-e]thiazolo[2,3-c]-1,2,4-triazine-2,8(3H,7H)-dione (compound 4n), displayed significant antiproliferative effects. rsc.org

Table 1: Antiproliferative Activity of Methoxyindole Derivatives

| Compound | IC50 (µM) | Cancer Cell Line(s) | Reference |

|---|---|---|---|

| 5o | 1.69 | Three human cancer cell lines | nih.govnih.govresearchgate.net |

| 5w | 1.91 | Three human cancer cell lines | nih.govnih.govresearchgate.net |

| Sunitinib (control) | 8.11 | Three human cancer cell lines | nih.govnih.govresearchgate.net |

| 5o | 10.4 | NCI-H69AR (resistant) | nih.govnih.govresearchgate.net |

| 4n | < 0.01 | 24 of 60 cancer cell lines | rsc.org |

| 4n | 0.0115 - 0.0632 | 32 of 60 cancer cell lines | rsc.org |

| 4n | 1.33 - 6.38 | 4 of 60 cancer cell lines | rsc.org |

Mechanistic Investigations and Structure Activity Relationship Sar Studies

Mechanisms of Action at the Molecular and Cellular Level

The biological effects of 7-Methoxyindole are rooted in its interactions at the molecular level, which subsequently trigger a cascade of cellular events. These include binding to specific receptors, distribution within the cell, and influencing the expression of target genes.

This compound has been identified as a ligand for the human Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor that senses a wide array of structurally diverse molecules. nih.govresearchgate.net Research demonstrates that this compound acts as an agonist of the AhR. nih.govresearchgate.netdovepress.com In reporter gene assays using AZ-AHR transgenic cells, this compound was shown to be an effective AhR agonist, displaying a relative efficacy of 80% compared to the prototypical high-affinity AhR agonist, 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD). nih.govresearchgate.net

Molecular modeling and docking studies suggest that both agonists and antagonists of the AhR, including methoxyindoles, likely share the same binding pocket. nih.govresearchgate.net However, they adopt unique binding modes that determine their specific affinity and functional outcome (agonist vs. antagonist). nih.govresearchgate.net Further analysis of the binding pocket has revealed that this compound can bind simultaneously with 4-methylindole (B103444), leading to synergistic interactions. nih.govresearchgate.net Upon binding, the ligand-receptor complex undergoes a conformational change, leading to the translocation of the AhR to the nucleus, where it dimerizes with the AhR Nuclear Translocator (ARNT) to regulate gene expression. nih.gov

For a compound to exert its biological effects, it must be taken up by cells and reach its intracellular target. While detailed pharmacokinetic studies on this compound are not extensively documented, its activity in cell-based assays implies effective cell penetration. Treatment of human colon adenocarcinoma (LS180) and human hepatoma (HepG2) cells with this compound demonstrates its ability to cross the cell membrane and interact with cytosolic targets. nih.gov

A key piece of evidence for its cellular uptake and subsequent distribution is the observed induction of AhR nuclear translocation. nih.govresearchgate.net In studies using fluorescent immunohistochemistry, treatment of LS180 cells with this compound at concentrations from 1 to 100 μM for 90 minutes resulted in a substantial translocation of the AhR from the cytoplasm into the nucleus. nih.gov This indicates not only that this compound enters the cell but also that it effectively reaches the cytosolic compartment to bind with the AhR, and that the resulting complex is distributed to the nucleus to perform its function. nih.gov

The activation of the AhR by ligands like this compound directly leads to changes in the expression of target genes. A primary and well-characterized target of the AhR signaling pathway is the CYP1A1 gene, which encodes the cytochrome P450 1A1 enzyme. nih.govresearchgate.net

Studies have confirmed that this compound induces the expression of CYP1A1. nih.govresearchgate.net In human colon adenocarcinoma (LS180) cells, treatment with this compound led to a significant increase in the levels of CYP1A1 messenger RNA (mRNA). nih.govresearchgate.net This finding from reverse transcription-polymerase chain reaction (RT-PCR) analyses corroborates the results from gene reporter assays, confirming that the AhR agonism of this compound is transcriptionally active. nih.govresearchgate.net Furthermore, chromatin immunoprecipitation (ChIP) assays in HepG2 cells showed that treatment with 200 µM this compound for 90 minutes enriched the binding of the AhR to the CYP1A1 promoter, providing a direct mechanistic link between the receptor activation and gene induction. nih.gov

While studies on this compound itself are focused on AhR, research into its structural isomers and derivatives has revealed influences on cell cycle progression and protein phosphorylation, key processes in cell proliferation. dovepress.comdovepress.com

A study on 5-methoxyindole (B15748) derivatives tethered to isatin (B1672199) moieties investigated their antiproliferative mechanisms. dovepress.comdovepress.com One particularly active derivative, designated compound 5o , was shown to influence the cell cycle in the A-549 human lung cancer cell line. dovepress.comdovepress.com Treatment with this compound induced a reduction in the percentage of cells in the S and G2/M phases of the cell cycle, with a corresponding increase in the percentage of cells in the G1 phase, suggesting that its growth inhibition effect is partly due to a reduction in the rate of cell cycle progression. dovepress.com

This cell cycle arrest is linked to the phosphorylation state of the Retinoblastoma (Rb) protein, a key tumor suppressor that controls the G1/S phase checkpoint. dovepress.commdpi.com The active form of Rb is hypophosphorylated. mdpi.com In A-549 cells, treatment with the 5-methoxyindole derivative 5o caused a significant, dose-dependent decrease in the levels of phosphorylated Rb protein. dovepress.comdovepress.com This reduction in Rb phosphorylation keeps the protein in its active, growth-suppressive state, thereby halting cell cycle progression. dovepress.comresearchgate.net

Structure-Activity Relationship (SAR) Analysis

The biological activity of indole (B1671886) compounds is highly dependent on the type and position of chemical substituents on the indole scaffold. SAR analysis helps to understand these dependencies.

The position of the methoxy (B1213986) group on the indole ring is a critical determinant of AhR modulation. A comparative study of 22 different methylated and methoxylated indoles revealed significant variations in their ability to act as AhR agonists or antagonists. nih.gov

This compound was identified as one of the most effective AhR agonists among the tested compounds, with an efficacy of 80% relative to TCDD. nih.govresearchgate.net This activity is highly dependent on the substitution pattern. For instance, other methylated indoles like 4-Me-indole and 6-Me-indole were also potent agonists, with relative efficacies of 134% and 91%, respectively. nih.govresearchgate.net In contrast, substitution at other positions can lead to a switch from agonist to antagonist activity. For example, 3-Me-indole and 2,3-diMe-indole were found to be effective antagonists of the AhR. nih.gov These findings underscore that subtle changes in the chemical structure of the indole core dramatically alter the interaction with the AhR, dictating whether the compound will activate or inhibit the receptor's signaling pathway. nih.govresearchgate.net

Table 1: AhR Activity of Selected Indole Derivatives Data sourced from reference nih.gov

| Compound | Activity Type | Relative Efficacy (EMAX vs 5 nM TCDD) | IC50 (Antagonist Activity) |

|---|---|---|---|

| 4-Me-indole | Agonist | 134% | - |

| 6-Me-indole | Agonist | 91% | - |

| This compound | Agonist | 80% | - |

| 3-Me-indole | Antagonist | - | 19 μM |

| 2,3-diMe-indole | Antagonist | - | 11 μM |

Impact of Substituents on the Indole Ring on Receptor Affinity and Efficacy

The modification of the this compound scaffold by adding or altering substituents has a profound effect on its affinity for and activation of various biological receptors. Research into these structure-activity relationships (SAR) is crucial for optimizing these molecules for potential therapeutic applications.

Studies targeting the human aryl hydrocarbon receptor (AhR) have shown that the position of the methoxy group on the indole ring is a key determinant of activity. nih.gov Among 22 methylated and methoxylated indoles tested, this compound was identified as one of the most effective agonists of the AhR, with a relative efficacy (EMAX) of 80% compared to the standard agonist TCDD. nih.gov This highlights the importance of the C7 position for methoxy substitution in achieving high agonist activity at this receptor. Further investigations revealed that while this compound is a strong agonist, combining it with a methyl group at the C4 position (7-MeO-4-Me-indole) surprisingly resulted in a significantly weaker agonist with antagonist effects on TCDD-inducible AhR activity. nih.gov

In the context of cannabinoid receptors (CB1 and CB2), the this compound core has been used as a starting point for developing novel ligands. nih.gov A series of aminoalkylindole derivatives were synthesized starting from this compound and 7-ethylindole (B1586515) to probe the effects of substitution at the 7-position. One derivative, compound 27 (an N-butyl, 3-(2,2,3,3-tetramethylcyclopropanecarbonyl) derivative of this compound), demonstrated notable affinity for both CB1 and CB2 receptors, with Ki values of 15.4 nM and 10.9 nM, respectively. nih.gov In functional assays, this compound acted as a neutral antagonist at CB1 receptors but as a partial to full agonist at CB2 receptors. nih.gov Replacing the 7-methoxy group with a 7-ethyl group in a similar analogue (30 ) resulted in slightly lower affinities (Ki of 37.2 nM for CB1 and 26.5 nM for CB2). nih.gov These findings underscore how subtle changes to the substituent at the C7 position can modulate both receptor affinity and functional efficacy.

| Compound | Core Structure | Key Substituents | Target Receptor | Affinity (Ki, nM) | Efficacy |

|---|---|---|---|---|---|

| This compound | This compound | - | AhR | N/A | 80% (Agonist) |

| Compound 27 | This compound | 1-butyl, 3-(2,2,3,3-tetramethylcyclopropanoyl) | CB1 | 15.4 | Neutral Antagonist |

| Compound 27 | This compound | 1-butyl, 3-(2,2,3,3-tetramethylcyclopropanoyl) | CB2 | 10.9 | Partial/Full Agonist |

| Compound 30 | 7-Ethylindole | 1-butyl, 3-(2,2,3,3-tetramethylcyclopropanoyl) | CB1 | 37.2 | Neutral Antagonist |

| Compound 30 | 7-Ethylindole | 1-butyl, 3-(2,2,3,3-tetramethylcyclopropanoyl) | CB2 | 26.5 | Partial/Full Agonist |

Conformational Analysis and its Relation to Biological Activity

The three-dimensional conformation of a molecule is intrinsically linked to its ability to bind to a receptor. For this compound and its derivatives, conformational analysis helps to explain their observed biological activities.

Molecular modeling and docking studies on the interaction of this compound with the aryl hydrocarbon receptor (AhR) suggest that agonists and antagonists likely occupy the same binding pocket but adopt distinct binding modes that determine their functional outcome. nih.gov Binding pocket analysis further indicated that this compound can bind simultaneously with 4-methylindole, leading to synergistic interactions and a massive activation of the AhR. nih.gov This suggests that the conformation of this compound within the receptor's binding site allows for cooperative binding with other ligands.

In the development of ligands for melatonin (B1676174) receptors (MT1 and MT2), a complex hexacyclic diindole system derived from an indole scaffold was analyzed. nih.gov While not monomeric this compound, this work provides insight into the role of methoxy groups in related structures. In this series, a methoxy acetamide (B32628) derivative (14 ) displayed the most promising pharmacological profile, with a five-fold higher affinity for the MT1 receptor (Ki = 49 nM) compared to the MT2 receptor (Ki = 246 nM). nih.gov The non-methoxy equivalent (12 ) exhibited much lower, micromolar affinity for both receptors. nih.gov NMR conformational analysis of the core structure was crucial in elucidating its solution structure, which is a prerequisite for understanding how substituents like the methoxy group orient themselves to interact favorably with the receptor binding site and confer selectivity. nih.gov

Comparative SAR Studies with other Indole Derivatives

Comparing the SAR of this compound with other substituted indoles provides valuable context on the role of substituent placement and type.

The study of 22 different methylated and methoxylated indoles on AhR activity offers a direct comparison. nih.gov The most effective agonists were 4-Me-indole (134% EMAX), 6-Me-indole (91% EMAX), and 7-MeO-indole (80% EMAX). nih.gov This shows that while the 7-methoxy substitution provides strong agonism, a methyl group at the C4 or C6 position can be even more effective. Conversely, methylation at other positions, such as C3, led to antagonist activity. nih.gov This demonstrates that the electronic and steric properties of the substituent, combined with its position on the indole ring, critically dictate the functional outcome at the AhR.

| Compound | Relative Efficacy (EMAX vs. TCDD) | Activity Type |

|---|---|---|

| 4-Me-indole | 134% | Agonist |

| 6-Me-indole | 91% | Agonist |

| This compound | 80% | Agonist |

| 3-Me-indole | N/A (IC50 = 19 μM) | Antagonist |

In studies of cannabinoid receptor ligands, a comparison can be drawn between derivatives of this compound and 5-methoxyindole. While a this compound derivative showed dual affinity for CB1/CB2 receptors, other research has focused on 5-methoxyindole derivatives for similar targets. nih.gov For example, replacing the 7-methoxy group with a 7-ethyl group led to a modest decrease in affinity for both CB1 and CB2 receptors, indicating that an electron-donating methoxy group at this position is slightly more favorable for binding than a bulkier, less polar ethyl group. nih.gov This type of comparative analysis is essential for fine-tuning the design of indole-based compounds for specific biological targets.

Theoretical and Computational Studies

Quantum Mechanical Calculations

Quantum mechanical calculations are employed to model the electronic structure and predict the behavior of molecules. These methods are particularly useful for studying phenomena that are difficult to observe experimentally, such as the dynamics of electronically excited states and reaction mechanisms. While direct studies on 7-Methoxyindole are limited, research on the structurally analogous compound 7-azaindole (B17877) (7AI) provides a strong theoretical framework for understanding the potential photophysical processes involving this compound.

The accurate determination of electronic structures and their corresponding energies is fundamental to understanding a molecule's properties. Methods such as the complete active space self-consistent field (CASSCF) are used to correctly describe the electronic structure, especially in cases where electron correlation is significant, as is common in excited states. nih.govlu.se However, CASSCF often needs to be supplemented with methods that account for dynamic electron correlation to achieve quantitative accuracy. lu.se

Second-order multireference perturbation theory (MRPT2) is a method used to add this dynamic electron correlation on top of a CASSCF calculation. nih.govlu.senih.gov Studies on 7-azaindole have shown that computing electronic structures and energies for reactants, transition states, and products at the CASSCF level with MRPT2 corrections provides reliable results for excited-state processes. nih.govnih.gov

Time-dependent density functional theory (TDDFT) is another popular method for studying excited states due to its computational efficiency. nih.govnih.gov However, for the 7-azaindole system, most TDDFT methods predicted different transition state structures and energy barriers compared to the more robust CASSCF/MRPT2 results. nih.gov Furthermore, TDDFT methods were found to be unreliable in predicting dipole moments in the excited state, which can lead to an inaccurate representation of solvent effects. nih.gov This highlights the importance of choosing appropriate computational methods based on the specific chemical problem.

A comparison of computational methods for studying excited states is summarized in the table below.

| Method | Description | Application/Findings for 7-azaindole |

| CASSCF | Complete Active Space Self-Consistent Field: A multireference method good for describing static electron correlation, crucial for excited states and bond breaking. lu.sediva-portal.org | Used to compute the electronic structures and energies of reactants, transition states, and products in tautomerization studies. nih.govnih.gov |

| MRPT2 | Second-Order Multireference Perturbation Theory: Adds dynamic electron correlation to CASSCF results, improving energy accuracy. nih.govlu.se | Calculations with MRPT2 correction provided activation barriers for proton transfer that agreed well with experimental values. nih.govnih.gov |

| TDDFT | Time-Dependent Density Functional Theory: A widely used method for calculating excited-state properties, generally less computationally expensive than multireference methods. diva-portal.org | Failed to predict correct transition state structures and barriers for excited-state tautomerization and was unreliable for calculating excited-state dipole moments. nih.govnih.gov |

Excited-state intramolecular proton transfer (ESIPT) is a photochemical reaction where a proton moves from one part of a molecule to another. mdpi.com For molecules like 7-azaindole, this process can occur through different mechanisms depending on the environment. Theoretical studies on 7AI complexed with methanol (B129727) molecules have elucidated these pathways. nih.govnih.gov

These findings suggest that methoxy-substituted indoles, like this compound, could potentially participate in similar solvent-assisted proton transfer events in their excited states, a property relevant to their photostability and fluorescence characteristics.

Molecular Modeling and Docking Simulations

Molecular modeling and docking are computational techniques used to predict how a molecule (a ligand) binds to a receptor, typically a protein. These simulations are crucial in drug discovery for identifying potential biological targets and understanding the molecular basis of a compound's activity.

Molecular docking studies have been successfully applied to this compound and its derivatives to predict their interactions with important biological targets.

Aryl Hydrocarbon Receptor (AhR): Research has identified this compound as an agonist of the human aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor involved in various biological processes. researchgate.netnih.govresearchgate.net Molecular modeling and docking simulations suggest that agonists like this compound and various antagonists likely share the same binding pocket within the AhR. researchgate.netnih.govresearchgate.netnih.gov However, they adopt unique binding modes that determine their specific activity and affinity. researchgate.netnih.govresearchgate.netnih.gov

Tubulin: A derivative, 1-methyl-2-(3,4,5-trimethoxybenzoyl)-3-amino-7-methoxyindole, was identified as a highly potent antiproliferative agent. researchgate.net Computational docking studies predicted that this compound targets tubulin by fitting into the colchicine (B1669291) binding site, thereby inhibiting tubulin polymerization and leading to cancer cell death. researchgate.net

Butyrylcholinesterase (BChE): In studies of tryptophan-derived compounds, the indole (B1671886) moiety was found to be crucial for selective binding to the hydrophobic acyl-binding pocket of human BChE, engaging in π-π interactions with key amino acid residues like Trp231. mdpi.com While not directly studying this compound, this highlights the general importance of the indole scaffold for binding to cholinesterases. mdpi.com

Beyond predicting binding modes, computational analyses can reveal details about the binding pocket and potential for complex interactions.

Aryl Hydrocarbon Receptor (AhR) Binding Pocket: Analysis of the AhR binding pocket revealed that this compound can bind simultaneously with another compound, 4-methylindole (B103444). researchgate.netnih.govresearchgate.netnih.gov This co-binding leads to synergistic interactions, meaning their combined effect is greater than the sum of their individual effects. researchgate.netnih.govresearchgate.netnih.gov This finding underscores the complexity of ligand-receptor interactions and the importance of evaluating compounds in combination. researchgate.net

Tet(X4) Binding Pocket: In a study of inhibitors for the antibiotic resistance enzyme Tet(X4), the related 5-methoxyindole (B15748) moiety of the drug tegaserod (B130379) was shown to form a hydrogen bond with the residue Ser238 and make several hydrophobic contacts, including an edge-to-face π-stacking interaction with Phe319. rsc.org This detailed analysis of interactions within the binding pocket is essential for designing more potent and specific inhibitors.

The table below summarizes the biological targets of this compound and related compounds as predicted by docking simulations.

| Compound/Moiety | Biological Target | Predicted Binding Site/Interactions | Reference |

| This compound | Aryl Hydrocarbon Receptor (AhR) | Shares binding pocket with antagonists; exhibits unique binding mode. Capable of synergistic interactions with 4-methylindole. | researchgate.netnih.govnih.gov |

| 1-methyl-2-(3,4,5-trimethoxybenzoyl)-3-amino-7-methoxyindole | Tubulin | Binds to the colchicine binding site. | researchgate.net |

| 5-Methoxyindole moiety (in Tegaserod) | Tet(X4) | Forms H-bond with Ser238 and π-stacking with Phe319. | rsc.org |

| Indole moiety | Butyrylcholinesterase (BChE) | Occupies hydrophobic acyl-binding pocket, π-π interactions with Trp231. | mdpi.com |

Computational Chemistry for Reaction Mechanisms

Computational chemistry has become an indispensable tool for elucidating the intricate pathways of chemical reactions. By modeling reactants, transition states, and products, researchers can gain profound insights into reaction energetics and kinetics, guiding the design of more efficient synthetic processes. In the study of this compound and its derivatives, computational methods have been particularly valuable for understanding the peculiarities of its synthesis and its behavior in catalyzed reactions.

The Fischer indole synthesis, discovered by Emil Fischer in 1883, is a classic and versatile method for preparing indoles by treating an arylhydrazine with an aldehyde or ketone in the presence of an acid catalyst. testbook.comscienceinfo.com The generally accepted mechanism involves the formation of an arylhydrazone, which, after protonation, isomerizes to an enamine tautomer. scienceinfo.com This intermediate then undergoes a crucial -sigmatropic rearrangement, leading to the cleavage of the N-N bond. Subsequent cyclization and elimination of ammonia (B1221849) yield the aromatic indole ring. testbook.comscienceinfo.com

However, computational and experimental studies have revealed significant deviations from this standard pathway when using precursors to this compound, specifically 2-methoxyphenylhydrazones. Research into the Fischer indole synthesis of ethyl pyruvate (B1213749) 2-methoxyphenylhydrazone has shown that the reaction can yield both the expected "normal" product and an "abnormal" product, depending on the reaction conditions. nih.gov